molecular formula C20H22O10 B13076028 Fortuneanoside G

Fortuneanoside G

Cat. No.: B13076028
M. Wt: 422.4 g/mol
InChI Key: FQQLZXVTYQMYQS-GOSKSRJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Fortuneanoside G undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure, which includes a 1,2,4-trisubstituted benzene ring, allows it to participate in these reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Fortuneanoside G has several scientific research applications:

Mechanism of Action

Fortuneanoside G exerts its effects primarily through the inhibition of tyrosinase, a copper-containing enzyme that plays a key role in the biosynthesis of melanin. By inhibiting tyrosinase, this compound reduces the production of melanin, leading to a decrease in skin pigmentation. The molecular targets and pathways involved in this process include the binding of this compound to the active site of tyrosinase, thereby preventing the enzyme from catalyzing the oxidation of tyrosine to melanin .

Comparison with Similar Compounds

Fortuneanoside G is unique among dibenzofuran glycosides due to its potent tyrosinase-inhibitory activity. Similar compounds include:

This compound stands out due to its higher potency compared to other similar compounds, making it a promising candidate for further research and application in various fields.

Properties

Molecular Formula

C20H22O10

Molecular Weight

422.4 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-(7-hydroxy-6,8-dimethoxydibenzofuran-3-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C20H22O10/c1-26-12-6-10-9-4-3-8(5-11(9)29-18(10)19(27-2)15(12)23)28-20-17(25)16(24)14(22)13(7-21)30-20/h3-6,13-14,16-17,20-25H,7H2,1-2H3/t13-,14-,16+,17-,20-/m1/s1

InChI Key

FQQLZXVTYQMYQS-GOSKSRJBSA-N

Isomeric SMILES

COC1=C(C(=C2C(=C1)C3=C(O2)C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O

Canonical SMILES

COC1=C(C(=C2C(=C1)C3=C(O2)C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O

Origin of Product

United States

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